2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034476-30-5
VCID: VC6777244
InChI: InChI=1S/C18H19N5O2/c1-14(25-15-5-3-2-4-6-15)18(24)22-10-12-23-11-9-21-17(23)16-13-19-7-8-20-16/h2-9,11,13-14H,10,12H2,1H3,(H,22,24)
SMILES: CC(C(=O)NCCN1C=CN=C1C2=NC=CN=C2)OC3=CC=CC=C3
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

CAS No.: 2034476-30-5

Cat. No.: VC6777244

Molecular Formula: C18H19N5O2

Molecular Weight: 337.383

* For research use only. Not for human or veterinary use.

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide - 2034476-30-5

Specification

CAS No. 2034476-30-5
Molecular Formula C18H19N5O2
Molecular Weight 337.383
IUPAC Name 2-phenoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide
Standard InChI InChI=1S/C18H19N5O2/c1-14(25-15-5-3-2-4-6-15)18(24)22-10-12-23-11-9-21-17(23)16-13-19-7-8-20-16/h2-9,11,13-14H,10,12H2,1H3,(H,22,24)
Standard InChI Key NFZFLOLDAQHFGO-UHFFFAOYSA-N
SMILES CC(C(=O)NCCN1C=CN=C1C2=NC=CN=C2)OC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₈H₁₉N₅O₂, reflects a hybrid structure combining aromatic, heterocyclic, and amide functionalities. Key components include:

  • Phenoxy Group: A benzene ring linked via an oxygen atom to the propanamide backbone, contributing to lipophilicity and potential π-π stacking interactions.

  • Propanamide Core: The central carbonyl group and adjacent nitrogen enable hydrogen bonding, critical for target binding.

  • Imidazole-Pyrazine Moiety: A 1H-imidazole ring substituted at the 2-position with a pyrazine ring, introducing nitrogen-rich heterocycles known for bioactivity.

The SMILES string CC(C(=O)NCCN1C=CN=C1C2=NC=CN=C2)OC3=CC=CC=C3 and InChIKey NFZFLOLDAQHFGO-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight337.383 g/mol
CAS Number2034476-30-5
IUPAC Name2-phenoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide
Topological Polar Surface Area101 Ų (estimated)

Stereochemical Considerations

While the compound lacks chiral centers, the conformational flexibility of the ethylenediamine linker (NCCN) and imidazole ring may influence its three-dimensional interactions with biological targets.

Synthesis and Characterization

Analytical Data

  • High-Resolution Mass Spectrometry (HRMS): Predicted m/z for [M+H]⁺ = 338.391 (calculated via isotopic distribution).

  • NMR Fingerprints: Anticipated signals include aromatic protons (δ 7.2–8.5 ppm), imidazole CH (δ 7.8–8.1 ppm), and amide NH (δ 6.5–7.0 ppm).

Physicochemical Properties

Lipophilicity and Solubility

While experimental log P values are unavailable, the retention volume (log V<sub>R</sub>) in reversed-phase HPLC could serve as a proxy for hydrophobicity, as demonstrated for structurally related 2-phenoxypropanoate derivatives . The phenoxy and pyrazine groups likely confer moderate lipophilicity (estimated log P ≈ 2.5–3.5), suggesting limited aqueous solubility.

Stability Profile

  • Hydrolytic Stability: The amide bond may undergo slow hydrolysis under acidic or basic conditions.

  • Photodegradation: Conjugated aromatic systems are prone to UV-induced degradation, necessitating storage in opaque containers.

Biological Activities and Structure-Activity Relationships

Table 2: Comparative Activity of Phenoxypropanamide Derivatives

CompoundTarget EnzymeIC₅₀ (μM)
Quizalofop-ethylACCase0.12
Hypothesized TargetACCase (predicted)N/A

Antimicrobial and Anticancer Prospects

The imidazole-pyrazine motif is prevalent in antimicrobial agents (e.g., metronidazole analogs) and kinase inhibitors. Molecular docking studies hypothesize interactions with:

  • Cytochrome P450 Enzymes: Via pyrazine coordination to heme iron.

  • DNA Topoisomerase II: Intercalation facilitated by planar aromatic rings.

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